1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine
Overview
Description
1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine is a useful research compound. Its molecular formula is C24H33N3O and its molecular weight is 379.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.262362685 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolite Identification and Biodegradation
- Isolation and Identification of New Metabolites : Research on derivatives of piperazine compounds, such as KB-2796, has explored the metabolites in rat bile, urine, and feces following oral administration. This study identified the main pathways of biotransformation, including O-demethylation, N-dealkylation, and hydroxylation, which could provide insights into the metabolism and biodegradation of similar compounds like "1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine" (Kawashima, Satomi, & Awata, 1991).
Pharmaceutical Applications
- Synthesis and Cardiotropic Activity : The synthesis of new derivatives exhibiting cardiotropic activity has been investigated. Studies on 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines have shown significant antiarrhythmic activity in various models, indicating the potential for pharmaceutical applications in cardiovascular diseases (Mokrov et al., 2019).
Antimicrobial Activity
- Synthesis and Antimicrobial Activities : Synthesis of novel derivatives, including the reaction with 4-methoxybenzaldehyde, has led to compounds with good to moderate antimicrobial activities against various microorganisms. This indicates the potential for developing new antimicrobial agents based on the structure of "this compound" (Bektaş et al., 2010).
Bioactivity and Drug Development
- HIV-1 Reverse Transcriptase Inhibitors : Research on analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride has identified compounds with significantly potent inhibition of HIV-1 reverse transcriptase. This showcases the potential for drug development in antiretroviral therapy (Romero et al., 1994).
Properties
IUPAC Name |
1-[1-[(4-methoxyphenyl)methyl]piperidin-3-yl]-4-(2-methylphenyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O/c1-20-6-3-4-8-24(20)27-16-14-26(15-17-27)22-7-5-13-25(19-22)18-21-9-11-23(28-2)12-10-21/h3-4,6,8-12,22H,5,7,13-19H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMNVJFLOXYKLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)CC4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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